GPR35 Agonist Potency of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one Relative to Other Xanthone-Derived GPR35 Agonists
5-Bromo-3,4-dimethyl-9H-xanthen-9-one demonstrates moderate potency as a GPR35 agonist with an IC50 of 650 nM in a cell desensitization assay using human HT-29 cells [1]. This potency distinguishes it from both the unsubstituted xanthone scaffold, which exhibits negligible GPR35 activity, and from highly potent GPR35 agonists such as GPR35 agonist 1 (EC50 = 5.8 nM) or GPR35 agonist 3 (EC50 = 1.4 µM), placing it in a mid-potency range that is valuable for structure-activity relationship (SAR) studies and as a tool compound for probing partial agonism or biased signaling .
| Evidence Dimension | GPR35 Agonist Potency (IC50/EC50) |
|---|---|
| Target Compound Data | IC50 = 650 nM |
| Comparator Or Baseline | GPR35 agonist 1: EC50 = 5.8 nM; GPR35 agonist 3: EC50 = 1.4 µM; Unsubstituted xanthone: negligible activity |
| Quantified Difference | Target compound is ~112-fold less potent than GPR35 agonist 1, ~2.2-fold more potent than GPR35 agonist 3, and infinitely more potent than unsubstituted xanthone. |
| Conditions | Human HT-29 cells, desensitization assay with 1 µM zaprinast preincubation |
Why This Matters
The distinct potency range of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one offers a unique tool for delineating GPR35 signaling pathways, avoiding the confounding effects of ultra-potent agonists while still providing sufficient activity for robust assay signal.
- [1] BindingDB. BDBM50259865 (CHEMBL4066109). Affinity Data: IC50 650 nM for GPR35 agonism. Assay Description: Agonist activity at GPR35 in human HT-29 cells assessed as induction of cell desensitization to 1 µM zaprinast. View Source
